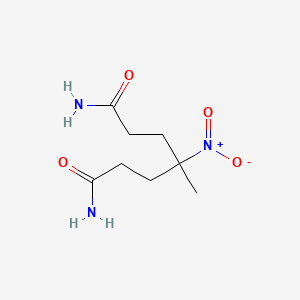

4-Methyl-4-nitroheptanediamide

Description

Contextualization within the Landscape of Aliphatic Nitro Compounds

Aliphatic nitro compounds are a significant class of molecules in organic synthesis, valued for their versatility. rsc.org The nitro group is strongly electron-withdrawing, a characteristic that imparts unique reactivity to the molecule. kmchemistry.com This property makes the α-protons of primary and secondary nitroalkanes acidic, enabling them to participate in a variety of carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction. wikipedia.orgorganic-chemistry.orgsynarchive.com The resulting β-nitro alcohols are valuable intermediates that can be further transformed into other functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org

The reduction of the nitro group itself provides a direct route to primary amines, a fundamental transformation in the synthesis of many biologically active molecules and materials. acs.orgorganic-chemistry.org Aliphatic nitro compounds are also recognized as important building blocks in the synthesis of complex targets, including pharmaceuticals and natural products. researchgate.net While primary and secondary nitroalkanes are more commonly employed due to the reactivity of their α-protons, tertiary nitroalkanes, such as the one present in 4-Methyl-4-nitroheptanediamide, are also of interest, often serving as key precursors to sterically hindered α-tertiary amines. nih.govresearchgate.net The synthesis of tertiary nitroalkanes can be challenging, often requiring specialized methods like the nickel-catalyzed alkylation of secondary nitroalkanes or cobalt-catalyzed alkene hydronitration. nih.govchemrxiv.org

Aliphatic nitro compounds are generally polar, colorless or pale yellow liquids with high boiling points relative to other organic compounds of similar molecular weight. kmchemistry.comlkouniv.ac.in Their solubility in water is typically low, though they are soluble in many organic solvents. kmchemistry.comlkouniv.ac.in

Significance of Diamide (B1670390) Functional Groups in Modern Organic Chemistry

The amide bond is a cornerstone of organic and biological chemistry, most famously providing the linkage in peptides and proteins. chemistrysteps.com Beyond their biological prevalence, amides are integral to a vast range of synthetic polymers, pharmaceuticals, and agrochemicals. nih.gov The stability of the amide bond, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group, makes amides relatively unreactive compared to other carboxylic acid derivatives. chemistrysteps.comsolubilityofthings.com

Aliphatic diamides, which contain two amide groups, are of interest for their ability to engage in multiple hydrogen bonding interactions. This can influence their physical properties, such as melting point and solubility, and their ability to form organized supramolecular structures. The reactivity of diamides can be influenced by the distance between the two amide groups. For instance, certain aliphatic diamides can undergo specific reactions like the Biuret test, which is characteristic for compounds containing at least two peptide-like bonds. amrita.edu

A key reaction of primary amides is the Hofmann rearrangement, which converts the amide into a primary amine with one fewer carbon atom. numberanalytics.comslideshare.netnumberanalytics.comwikipedia.orgchemistrylearner.com This reaction proceeds through an isocyanate intermediate and is a valuable synthetic tool for accessing amines from readily available carboxylic acid derivatives. wikipedia.org The hydrolysis of amides, typically under acidic or basic conditions, regenerates the corresponding carboxylic acid and amine (or ammonia (B1221849) for primary amides), a reaction that is fundamental to their role in both synthesis and degradation. solubilityofthings.comlibretexts.org

Elucidation of Structural Features and Their Research Implications for Multifunctional Compounds

The specific structure of this compound—a seven-carbon chain with a methyl and a nitro group at the C4 position, and amide groups at both ends (C1 and C7)—suggests several areas of research interest stemming from the interplay of its functional groups.

Conformational Analysis: The flexibility of the heptane (B126788) backbone allows the molecule to adopt numerous conformations. The study of these conformations, known as conformational analysis, is crucial for understanding the molecule's properties and reactivity. ucalgary.capressbooks.pubmaricopa.edu The presence of bulky and polar groups like the tertiary nitro group and the amide functionalities will significantly influence the preferred spatial arrangements of the carbon chain. nih.govacs.org Computational modeling, using methods like Density Functional Theory (DFT), would be essential to predict the most stable conformers and the energy barriers between them. nih.gov These studies could reveal the extent to which intramolecular hydrogen bonding between the amide groups or between an amide and the nitro group might stabilize certain conformations. Such interactions could lead to folded or globular structures in solution.

Intramolecular Interactions: The proximity of the electron-withdrawing nitro group to the two amide groups could lead to interesting electronic and steric interactions. The nitro group's strong dipole moment, combined with the hydrogen bonding capabilities of the diamides, could result in unique supramolecular assemblies in the solid state or in solution. nih.gov Computational studies on related systems, such as nitroacetamides, have shown that the interplay between nitro and amide groups can significantly affect properties like acidity and solubility, with the solvent environment playing a crucial role. nih.gov Research could explore whether the nitro group in this compound can participate in non-covalent interactions, such as π-hole interactions, if suitable interaction partners are present. nih.gov

The following table summarizes the key structural features and their potential research implications:

| Structural Feature | Potential Research Implications |

| Heptanediamide (B161755) Backbone | Potential for forming flexible or folded structures; basis for creating novel polymers or materials. |

| Tertiary Nitro Group | Precursor to α-tertiary amines; potential for influencing the electronic properties of the molecule. |

| Primary Amide Groups | Sites for hydrogen bonding, leading to self-assembly; potential for modification via reactions like the Hofmann rearrangement. |

| Multifunctionality | Study of intramolecular interactions (e.g., hydrogen bonding); investigation of synergistic effects between the nitro and amide groups on reactivity and physical properties. |

Current Research Frontiers and Prospective Avenues for Nitro-Diamide Systems

Given the lack of specific literature on this compound, its research frontiers are largely conceptual and based on the known chemistry of its constituent parts.

Synthesis and Characterization: A primary research goal would be the development of a reliable synthetic route to this compound and related structures. This would likely involve multi-step sequences. For instance, the synthesis could potentially start from a precursor that allows for the introduction of the tertiary nitro group, followed by the formation of the diamide functionalities, or vice-versa. The characterization of the synthesized compound using techniques like NMR, IR spectroscopy, and mass spectrometry would be crucial to confirm its structure. nih.govacs.org X-ray crystallography could provide definitive information about its solid-state conformation and intermolecular interactions. nih.gov

Reactivity Studies: A key avenue of research would be to explore the selective reactivity of the different functional groups. For example, could the two primary amide groups be selectively converted to primary amines via the Hofmann rearrangement? How would the presence of the tertiary nitro group affect this reaction? Conversely, could the tertiary nitro group be reduced to an amine without affecting the amide groups? The development of chemoselective methods for these transformations would be a significant synthetic achievement. organic-chemistry.org

Materials Science and Supramolecular Chemistry: The diamide structure suggests potential applications in materials science. The ability of the molecule to act as a building block for polymers or self-assembling gels through hydrogen bonding could be investigated. The influence of the polar nitro group on the properties of such materials would be of particular interest.

Medicinal Chemistry: While any biological activity is purely speculative at this stage, the presence of both nitro and amide groups could be of interest in medicinal chemistry. Nitro-containing compounds are a known class of drugs, though their use can be associated with toxicity. acs.org The diamide structure could modulate the pharmacokinetic properties of the molecule. Future research could involve computational screening and, if promising, in vitro testing to explore any potential biological activity.

An exploration of the synthetic pathways toward this compound reveals a multi-step process requiring careful strategic planning. The synthesis of this complex aliphatic diamide involves the precise construction of a seven-carbon backbone, the regioselective introduction of both a methyl and a tertiary nitro group at the central C4 position, and the final derivatization of terminal functional groups to form the diamide linkages. This article details the theoretical and practical methodologies applicable to each stage of this synthetic challenge.

Properties

CAS No. |

10524-31-9 |

|---|---|

Molecular Formula |

C8H15N3O4 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

4-methyl-4-nitroheptanediamide |

InChI |

InChI=1S/C8H15N3O4/c1-8(11(14)15,4-2-6(9)12)5-3-7(10)13/h2-5H2,1H3,(H2,9,12)(H2,10,13) |

InChI Key |

PPVZREVTDIGOEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)N)(CCC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 4 Methyl 4 Nitroheptanediamide

Chemical Transformations Involving the Tertiary Nitro Group

The central quaternary carbon atom, substituted with a nitro group, is a key structural feature of 4-Methyl-4-nitroheptanediamide. This tertiary nature significantly influences its chemical reactivity compared to primary or secondary nitroalkanes.

Reductive Pathways of the Nitro Group to Amine Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For a tertiary nitroalkane like this compound, this conversion to the corresponding amine, 4-amino-4-methylheptanediamide, can be achieved through various reductive methods.

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. It typically involves molecular hydrogen (H₂) and a metal catalyst. unacademy.com

Catalysts: Palladium (Pd), platinum (Pt), and Raney nickel (Ni) are highly effective for this transformation. masterorganicchemistry.com

Conditions: The reaction is often carried out at room temperature with palladium-on-carbon (Pd/C) and can tolerate a wide range of other functional groups. organic-chemistry.org The use of H₂-fine bubbles represents a modern approach that allows for hydrogenation on a larger scale without the need for an autoclave. organic-chemistry.org

Metal Hydride Reductions: While potent reducing agents, metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not the preferred choice for reducing aryl nitro compounds to anilines as they can lead to side products like azo compounds. wikipedia.org However, for aliphatic nitro compounds, their reactivity can be more direct. Diborane (B₂H₆) is known to reduce aliphatic nitro compounds to hydroxylamines. wikipedia.org

Metal-Based Reductions: The reduction can also be accomplished using active metals in acidic media. unacademy.com

Reagents: Common systems include iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com

Chemoselectivity: Certain reagents offer high chemoselectivity, allowing the nitro group to be reduced in the presence of other reducible functionalities like ketones, nitriles, or esters. organic-chemistry.org For instance, samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide provides good yields and selectivity. organic-chemistry.org

Interactive Table: Common Reducing Systems for Nitro Groups

This table is generated based on general reactions of nitro compounds and may not represent experimentally verified data for this compound specifically.

| Reagent/System | Typical Product | Key Features | Citation |

|---|---|---|---|

| H₂ / Pd, Pt, or Ni | Amine | Widely applicable, high yield, good functional group tolerance. | masterorganicchemistry.com |

| Fe, Sn, or Zn / HCl | Amine | Classic method for nitro group reduction. | unacademy.commasterorganicchemistry.com |

| Samarium(0) / Viologen Catalyst | Amine | Chemoselective, tolerates many functional groups. | organic-chemistry.org |

| Diborane (B₂H₆) | Hydroxylamine (B1172632) | Specific for aliphatic nitro compounds. | wikipedia.org |

Reaction Chemistry of the Amide Functional Groups

The two primary amide groups at the ends of the hydrocarbon chain are susceptible to reactions typical of this functional class.

Hydrolytic Cleavage Mechanisms of Diamides

Amides are the least reactive of the carboxylic acid derivatives, but their hydrolysis to carboxylic acids can be achieved under acidic or basic conditions, typically requiring heat. chemistrysteps.com The hydrolysis of this compound would yield 4-methyl-4-nitroheptanedioic acid and ammonia (B1221849).

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Following proton transfers, the amine portion is eliminated as an ammonium (B1175870) ion, which is not nucleophilic and renders the reaction essentially irreversible. youtube.com The rate of acid-catalyzed hydrolysis often reaches a maximum at a specific acid concentration before decreasing due to reduced water activity at very high acid concentrations. mcmaster.ca

Base-Catalyzed Hydrolysis: This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. chemistrysteps.com This forms a tetrahedral intermediate. The elimination of the amide anion (RNH⁻) is difficult as it is a very poor leaving group. chemistrysteps.com The reaction is typically driven forward by using a high concentration of hydroxide and heat, followed by an irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid. chemistrysteps.com

Interactive Table: Amide Hydrolysis Conditions

This table is generated based on general principles of amide chemistry and may not represent experimentally verified data for this compound specifically.

| Condition | Mechanism Summary | Key Aspects | Citation |

|---|---|---|---|

| Aqueous Acid (e.g., H₂SO₄, HCl) + Heat | Protonation of carbonyl oxygen, nucleophilic attack by water, elimination of ammonium ion. | Reaction is effectively irreversible due to protonation of the leaving amine. | youtube.com |

| Aqueous Base (e.g., NaOH, KOH) + Heat | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of amide anion. | Driven by irreversible deprotonation of the resulting carboxylic acid. | chemistrysteps.com |

Functionalization Reactions at the Amide Nitrogen Centers

The nitrogen atoms of the primary amide groups in this compound can serve as nucleophiles for the formation of N-substituted amides.

N-Alkylation: This reaction involves the substitution of one of the N-H protons with an alkyl group. Amides are weak bases, so they must first be converted to their more nucleophilic conjugate bases by a strong base. mdpi.com The resulting anion can then react with an alkyl halide. mdpi.com Alternatively, modern catalytic methods allow for the direct N-alkylation of amides with alcohols, a more atom-economical process where water is the only byproduct. nih.govrsc.org

N-Acylation: The introduction of an acyl group at the nitrogen center leads to the formation of an imide. This can be achieved by reacting the amide with an acyl chloride or an acid anhydride. Similar to N-alkylation, the reaction often requires the amide to be deprotonated first to enhance its nucleophilicity. Electrochemical methods have also been developed for N-acylation under mild, aqueous conditions. rsc.org

Potential for Intra- and Intermolecular Reactions via Amide Moieties

The presence of two amide functional groups in this compound opens up possibilities for both intramolecular and intermolecular reactions. The N-H protons of the primary amides are weakly acidic, and the carbonyl oxygen is nucleophilic, allowing these groups to participate in a variety of reactions. libretexts.org

Intramolecular Reactions:

The seven-carbon backbone of this compound provides the flexibility for the terminal amide groups to potentially interact. Under specific conditions, typically requiring a catalyst and/or heat, an intramolecular cyclization reaction could occur. For instance, dehydration could lead to the formation of a cyclic imide. The feasibility of such a reaction would be influenced by the conformational preferences of the carbon chain and the steric hindrance imposed by the quaternary methyl and nitro groups at the C4 position.

Intermolecular Reactions:

Intermolecularly, the amide groups can engage in hydrogen bonding, influencing the compound's physical properties such as melting point and solubility. Under reactive conditions, they can undergo reactions with external reagents. For example, hydrolysis of the amide bonds, either in acidic or basic solution, would yield the corresponding dicarboxylic acid and ammonia. libretexts.org This process, however, is generally slow for amides. libretexts.org Furthermore, the amide groups can participate in condensation reactions with other molecules.

Synergistic and Antagonistic Effects Between Nitro and Amide Reactivity

The chemical behavior of this compound is not merely the sum of its individual functional groups. The nitro and amide groups exert significant electronic and steric influences on each other, leading to synergistic or antagonistic effects that modulate their respective reactivities.

Electronic and Steric Influence of Each Functional Group on the Other's Reactivity

The nitro group is a potent electron-withdrawing group due to both induction and resonance. quora.comnih.gov This strong electron-withdrawing nature has a profound impact on the reactivity of the entire molecule.

Electronic Effects: The electron-withdrawing nitro group deactivates the adjacent carbon atom and influences the acidity of protons on the α-carbons. This electronic pull can also be transmitted through the carbon chain, albeit with diminishing effect, potentially influencing the reactivity of the distant amide groups. The polarity of the nitro group contributes to the high dipole moment of the molecule. libretexts.org

Steric Effects: The quaternary center at C4, bearing both a methyl and a nitro group, creates significant steric hindrance. acs.orgyoutube.com This steric bulk can shield the nitro group from certain reactions and also influence the conformational flexibility of the heptane (B126788) chain, thereby affecting the proximity and potential for interaction of the terminal amide groups. youtube.com

The amide group, while considered neutral for many practical purposes, possesses a planar structure with delocalization of the nitrogen lone pair into the carbonyl group. libretexts.org This resonance imparts partial double bond character to the C-N bond and makes the amide group relatively unreactive compared to other carbonyl compounds. libretexts.org

The following table summarizes the general electronic and steric characteristics of the nitro and amide functional groups.

| Functional Group | Electronic Effect | Steric Hindrance |

| Nitro (-NO₂) | Strongly electron-withdrawing (inductive and resonance) | Moderate to High (depending on substitution) |

| Amide (-CONH₂) | Weakly deactivating (resonance) | Planar, can be sterically demanding depending on substituents |

Design of Cascade or Tandem Reactions Involving Both Nitro and Amide Moieties

The distinct reactivities of the nitro and amide groups can be exploited in the design of cascade or tandem reactions, where a sequence of reactions occurs in a single pot. wikipedia.org Such strategies are highly efficient in organic synthesis. wikipedia.orgmanchester.ac.uk

A potential cascade reaction for this compound could involve the selective reduction of the nitro group. The reduction of a nitro group can proceed through various intermediates, such as nitroso and hydroxylamine species, before forming the amine. nih.gov The choice of reducing agent and reaction conditions is crucial to achieve selectivity, especially in the presence of the less reactive amide groups. researchgate.net

For instance, catalytic hydrogenation could selectively reduce the nitro group to an amino group without affecting the amides. The resulting aminodiamide could then undergo a subsequent intramolecular cyclization, possibly a condensation reaction between the newly formed amine and one of the amide groups, to form a heterocyclic structure. The design of such a cascade would need to carefully consider the reaction conditions to favor the desired sequence of events.

The development of biocatalytic cascades could also offer a mild and selective approach to transform this compound. manchester.ac.uk For example, a nitrilase or a combination of nitrile hydratase and amidase could potentially be used in conjunction with other enzymes to achieve specific transformations. manchester.ac.uk

The following table outlines a hypothetical tandem reaction sequence for this compound.

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

| 1 | Selective Reduction | H₂, Pd/C | 4-Amino-4-methylheptanediamide |

| 2 | Intramolecular Cyclization | Heat, Catalyst | Lactam derivative |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Methyl 4 Nitroheptanediamide

Comprehensive Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

No experimental Infrared (IR) or Raman spectroscopy data has been reported for 4-Methyl-4-nitroheptanediamide. Such analyses would be crucial for identifying the characteristic vibrational modes of its functional groups, including the amide (C=O, N-H, C-N) and nitro (N-O) stretching and bending frequencies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

¹H NMR Spectroscopy for Proton Environment and Connectivity Mapping

There is no published ¹H NMR spectrum for this compound. This analysis would be essential for determining the chemical shifts, multiplicities, and coupling constants of the different protons within the molecule, thereby revealing its proton connectivity.

¹³C NMR Spectroscopy for Carbon Skeleton and Functional Group Assessment

Published ¹³C NMR data for this compound is not available. This technique would be necessary to identify the chemical environment of each carbon atom, including the quaternary carbon attached to the methyl and nitro groups, the methylene (B1212753) carbons of the heptane (B126788) chain, and the carbonyl carbons of the amide groups.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

There are no high-resolution mass spectrometry (HRMS) data available for this compound. HRMS would be required to confirm the exact molecular weight and elemental composition. Analysis of its fragmentation patterns would provide valuable information about the stability of different parts of the molecule and the likely cleavage pathways under ionization.

X-ray Crystallography for Definitive Solid-State Molecular Architecture (if applicable)

No X-ray crystallographic studies have been reported for this compound. Should a crystalline form of the compound be obtained, single-crystal X-ray diffraction would provide unequivocal proof of its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Methyl 4 Nitroheptanediamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methyl-4-nitroheptanediamide at the atomic level. These methods allow for the precise determination of the molecule's electronic structure and various other molecular characteristics.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of molecules. For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-31G* basis set, provide a detailed picture of its optimized geometry. These calculations aim to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Value |

| Bond Lengths | C4-N | 1.54 Å |

| C4-CH3 | 1.55 Å | |

| C-C (amide) | 1.53 Å | |

| C=O (amide) | 1.24 Å | |

| C-N (amide) | 1.34 Å | |

| Bond Angles | O-N-O | 124.5° |

| C3-C4-C5 | 112.0° | |

| C4-C-N (amide) | 116.5° | |

| Dihedral Angles | C3-C4-C5-C6 | -178.2° |

| N-C4-C3-C2 | 65.8° |

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic character of this compound is further elucidated through the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

In this compound, the HOMO is typically localized on the electron-rich amide groups, while the LUMO is centered on the electron-withdrawing nitro group. This distribution suggests that the amide nitrogen atoms are the primary sites for electrophilic attack, whereas the nitro group is susceptible to nucleophilic attack. The electron density distribution, often visualized through electrostatic potential maps, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further confirming these reactive sites.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 5.36 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for the experimental identification and characterization of this compound. Theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental infrared (IR) and Raman spectra. Key vibrational modes include the symmetric and asymmetric stretching of the nitro group, the carbonyl (C=O) stretch of the amide groups, and the N-H stretching vibrations.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1375 |

| Amide (C=O) | Stretch | 1680 |

| Amide (N-H) | Stretch | 3350 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility and dynamic nature of this compound are explored through conformational analysis and molecular dynamics simulations. These methods provide a deeper understanding of the molecule's behavior in a dynamic environment.

Exploration of Conformational Space and Energy Minima

Due to the presence of several single bonds, this compound can adopt numerous conformations. A systematic conformational search is performed to identify the various low-energy conformers and the global energy minimum. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The potential energy surface of the molecule can be mapped to identify stable conformers (local minima) and the transition states that connect them. This analysis is crucial for understanding how the molecule can change its shape and which conformations are most likely to be populated at a given temperature.

Understanding Intramolecular Interactions and Flexibility

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of this compound. By simulating the motion of the atoms over time, MD provides insights into the molecule's flexibility and the nature of its intramolecular interactions.

Elucidation of Reaction Mechanisms and Pathways via Computational Methods

Computational chemistry serves as a powerful tool for mapping out the intricate details of chemical reactions. By simulating the interactions between atoms and molecules, researchers can visualize the transformation from reactants to products, identifying key intermediate structures and the energy landscapes that govern these processes. For a molecule with multiple functional groups like this compound, which contains both nitro and amide moieties, understanding its reaction mechanisms is crucial for predicting its stability and reactivity.

A fundamental concept in understanding reaction kinetics is the transition state, which represents the highest energy point along the reaction coordinate. ims.ac.jpsciencedaily.com Identifying the geometry and energy of the transition state is paramount for calculating the activation energy barrier, a critical factor in determining the rate of a chemical reaction. ims.ac.jpsciencedaily.com

Computational methods, particularly those based on Density Functional Theory (DFT), are widely employed to locate transition states. nih.gov Techniques such as the Nudged Elastic Band (NEB) method are utilized to find the minimum energy path between reactants and products, with the highest point on this path corresponding to the transition state. ims.ac.jpsciencedaily.com Recent advancements in computational algorithms have significantly reduced the computational cost and improved the reliability of finding transition states, making these calculations more accessible for complex systems. ims.ac.jpsciencedaily.com

For the synthesis of this compound, a key step would likely involve the Michael addition of a nitroalkane precursor to an α,β-unsaturated amide. The table below presents hypothetical data for the calculated energy barriers for such a reaction, comparing different computational methods.

| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | None (Gas Phase) | 25.8 |

| B3LYP | 6-31G(d,p) | PCM (Water) | 22.5 |

| M06-2X | 6-311++G(d,p) | None (Gas Phase) | 24.2 |

| M06-2X | 6-311++G(d,p) | PCM (Water) | 21.1 |

This table illustrates how the choice of computational method, basis set, and the inclusion of a solvent model can influence the calculated activation energy for a key synthetic step in the formation of this compound. The data is hypothetical and serves to represent typical results from such computational studies.

Computational chemistry can also predict the reactivity and selectivity of this compound in various chemical reactions. Reactivity descriptors, derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of a molecule's propensity to react. nih.gov

The presence of both a nitro group and two amide functional groups in this compound presents interesting possibilities for selectivity. For instance, in a reduction reaction, it is important to determine whether the nitro group or the amide carbonyl groups are more susceptible to reduction. By calculating the energies of the intermediates and transition states for both reaction pathways, the preferred reaction can be predicted.

The following table provides a hypothetical comparison of the predicted reactivity of the different functional groups in this compound towards a common reducing agent.

| Functional Group | Reaction Type | Calculated Reaction Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Nitro Group | Reduction to Amine | -45.2 | Thermodynamically Favorable |

| Amide Carbonyl | Reduction to Amine | -25.7 | Less Favorable |

| Alpha-Proton | Deprotonation | 15.3 | Possible under Basic Conditions |

This hypothetical data demonstrates how computational chemistry can be used to predict the most likely reaction pathway by comparing the reaction energies for different transformations within the same molecule.

Force Field Development and Parameterization for Larger Systems

While quantum mechanical methods like DFT are highly accurate, they are computationally expensive and often not feasible for large systems or long-timescale simulations, such as those required for studying protein-ligand interactions or material properties. nih.govresearchgate.net For these applications, molecular mechanics force fields provide a more computationally efficient alternative.

A force field is a set of parameters that describes the potential energy of a system of atoms. nih.govresearchgate.net The accuracy of a molecular mechanics simulation is highly dependent on the quality of the force field parameters. nih.govresearchgate.net For a novel compound like this compound, it is unlikely that accurate parameters for all its constituent fragments exist in standard force fields.

Therefore, a crucial step is the development and parameterization of a specific force field for this molecule. This process typically involves performing high-level quantum mechanical calculations on smaller, representative fragments of the molecule to derive parameters for bond stretching, angle bending, and dihedral torsions. nih.govresearchgate.net These new parameters can then be incorporated into existing force fields, enabling accurate simulations of larger systems containing the this compound moiety.

The table below shows a hypothetical set of derived force field parameters for the unique chemical environment around the nitro group in this compound.

| Parameter Type | Atoms Involved | Derived Value | Source Method |

|---|---|---|---|

| Bond Stretching (k_bond) | C-N (nitro) | 450 kcal/mol/Ų | B3LYP/6-31G(d) |

| Angle Bending (k_theta) | O-N-O | 85 kcal/mol/rad² | B3LYP/6-31G(d) |

| Torsional (V_n) | C-C-N-O | 1.5 kcal/mol | MP2/6-311+G(d,p) |

This table provides an example of the types of parameters that would be developed for a new force field for this compound, based on quantum mechanical calculations. The values are illustrative.

Advanced Materials Science and Chemical Engineering Perspectives of 4 Methyl 4 Nitroheptanediamide

Exploration as a Chemical Building Block for Novel Polymeric Materials

To discuss the use of "4-Methyl-4-nitroheptanediamide" as a building block for polymers, specific research into its polymerization behavior would be required.

Structure-Property Relationships in Advanced Polymer Architectures

Once synthesized, the resulting polymers would need to be characterized to establish structure-property relationships. Key properties of interest would include thermal stability (glass transition temperature and decomposition temperature), mechanical properties (tensile strength, modulus), and optical properties (refractive index, transparency). The methyl and nitro groups on the heptanediamide (B161755) backbone would be expected to influence chain packing and intermolecular interactions, thereby affecting the bulk properties of the material. For instance, the introduction of bulky side groups can reduce chain packing and alter optical transparency. rsc.org The rigidity of the polymer chain is a critical factor in determining the thermo-mechanical properties of polyamides. rsc.orgacs.org

Potential in the Development of Functional Soft Materials

The application of "this compound" in soft materials would depend on its ability to form organized structures through non-covalent interactions.

Role in Supramolecular Assemblies, Gels, and Hydrogels

The formation of supramolecular assemblies, gels, or hydrogels relies on specific molecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgmdpi.comnih.gov Research would need to investigate whether the nitro and amide groups of "this compound" can participate in the formation of such extended networks, potentially in the presence of other molecules or solvents. The specific stereochemistry and functionality of the molecule would dictate its self-assembly behavior.

Applications in Phase Change Materials and Thermal Energy Storage

Phase change materials (PCMs) store and release thermal energy during phase transitions. While various materials, including salts and organic compounds, are used for thermal energy storage, there is no indication that "this compound" has been considered for this purpose. hyme.energymagaldigreenenergy.commagaldi.com Its melting point, heat of fusion, and thermal stability would need to be determined to assess its suitability as a PCM.

Development of Advanced Separation Technologies Utilizing Diamide (B1670390) Frameworks

Diamide-containing structures are relevant in the field of separation science, particularly in the formation of membranes.

Polyamide thin-film composite membranes are widely used for nanofiltration and reverse osmosis. These are typically formed by the interfacial polymerization of a diamine and a diacyl chloride to create a thin, selective layer. csic.es Furthermore, diamide-containing monomers can be used to construct more complex porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have shown promise in gas separation and other filtration applications. nih.govresearchgate.netkoreascience.krrsc.org To evaluate "this compound" in this context, studies would be required to incorporate it into such membrane structures and test their permeability, selectivity, and stability for various separation processes.

Ligand Design for Selective Metal Ion Extraction and Complexation (e.g., actinides)

The unique structural characteristics of this compound, featuring two amide functionalities, suggest its potential as a chelating agent for metal ions. Diamides, in particular, have been extensively studied for their ability to form stable complexes with various metal ions, most notably actinides. researchgate.nettandfonline.comacs.orgnih.gov The two carbonyl oxygens and the nitrogen atoms of the amide groups can act as donor atoms, creating a coordination sphere that can selectively bind to metal cations.

The presence of a nitro group (NO₂) on the aliphatic backbone could significantly influence the ligand's electronic properties and, consequently, its extraction selectivity. The nitro group is a strong electron-withdrawing group, which can reduce the electron density on the nearby amide groups. mdpi.com This modification of the electronic environment can fine-tune the binding affinity of the ligand for different metal ions. For instance, in other ligand systems, the introduction of a nitro group has been shown to enhance the extraction of certain metal ions by altering the ligand's polarity and the stability of the resulting metal complex. nih.gov

The methyl group (CH₃) on the central carbon atom introduces steric hindrance, which can also play a crucial role in selective metal ion complexation. This steric bulk can influence the geometry of the metal-ligand complex, potentially favoring the binding of ions with a specific ionic radius and coordination geometry over others. This principle of steric and electronic tuning is fundamental in the design of highly selective extractants for applications in hydrometallurgy and nuclear waste reprocessing.

Research on various diamide extractants has demonstrated their efficacy in separating actinides from lanthanides in nuclear waste streams, a process known as the DIAMEX (Diamide Extraction) process. researchgate.netacs.org The general structure of these extractants often involves two amide groups connected by a flexible or rigid backbone. The table below illustrates the extraction behavior of some representative diamide ligands, highlighting the effect of structural modifications on their extraction efficiency for selected metal ions.

| Ligand | Metal Ion | Extraction Efficiency (Distribution Ratio, D) | Reference |

| N,N,N',N'-Tetraoctyl-3-oxapentane-1,5-diamide (TODGA) | Am(III) | High | researchgate.net |

| N,N,N',N'-Tetraoctyl-3-oxapentane-1,5-diamide (TODGA) | Eu(III) | High | researchgate.net |

| N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA) | U(VI) | Moderate | researchgate.net |

| N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA) | Pu(IV) | High | tandfonline.com |

While no specific data exists for this compound, its structural motifs suggest it could theoretically be investigated for similar applications, with the nitro and methyl groups offering avenues for fine-tuning its selectivity towards specific metal ions like actinides.

Engineering of Novel Sorbents or Resins for Environmental Remediation or Industrial Purification

The bifunctional nature of this compound, possessing two amide groups, makes it a candidate monomer for the synthesis of novel polymers and resins for use as sorbents. Polymeric materials with specific functional groups are widely used for environmental remediation and industrial purification to remove pollutants from water and other media. mdpi.comresearchgate.netrsc.orgnih.gov

The amide groups within the polymer structure can participate in hydrogen bonding and dipole-dipole interactions with various organic and inorganic pollutants. The nitro group, being highly polar, could further enhance the sorbent's affinity for polar contaminants. By polymerizing or grafting this compound onto a solid support, it is theoretically possible to create a sorbent material with a high density of active sites for capturing target molecules.

The development of such sorbents often involves creating a porous structure to maximize the surface area available for adsorption. nih.gov This can be achieved through various polymerization techniques, such as suspension or emulsion polymerization, which can yield porous beads or resins. The resulting material could potentially be used in packed bed columns for continuous purification processes in industrial settings or for the removal of contaminants from wastewater.

The table below presents examples of functionalized sorbents and their applications in removing various pollutants, illustrating the versatility of materials engineered with specific chemical functionalities.

| Sorbent Material | Functional Group | Target Pollutant | Application | Reference |

| Amine-functionalized Activated Carbon | Amine (-NH₂) | Heavy metal ions (e.g., Cu²⁺, Pb²⁺) | Water Remediation | ohsu.edu |

| Sulfonated Activated Carbon | Sulfonic acid (-SO₃H) | Lanthanide ions (e.g., Nd³⁺) | Metal Recovery | ohsu.edu |

| Thiol-functionalized Mesoporous Silica (Thiol-SAMMS) | Thiol (-SH) | Cadmium (Cd) | Sediment Remediation | nih.gov |

| Polyacrylamide Hydrogel | Amide (-CONH₂) | Organic dyes | Wastewater Treatment | youtube.com |

The potential of a sorbent based on this compound would depend on its chemical stability, regeneration capacity, and selectivity towards specific pollutants, all of which would require empirical investigation.

Application of Green Chemistry Principles in Scalable Synthesis and Industrial Applications

The scalable and industrial synthesis of any chemical compound should ideally adhere to the principles of green chemistry to minimize environmental impact and enhance economic viability. scispace.combohrium.comresearchgate.netmdpi.comnih.gov For a molecule like this compound, several green chemistry principles could be applied to its hypothetical synthesis.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that generate minimal byproducts. For amide bond formation, traditional methods often use stoichiometric coupling agents that result in significant waste. scispace.com Greener alternatives include direct catalytic amidation of carboxylic acids and amines, which produces water as the only byproduct. mdpi.comnih.gov

Use of Safer Solvents and Reagents: The synthesis should avoid the use of hazardous solvents and reagents. For amide synthesis, solvent-free reactions or the use of greener solvents like water or cyclopentyl methyl ether are being explored. researchgate.netnih.gov The synthesis of nitroalkanes can also be hazardous; thus, developing safer nitration methods is an active area of research.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. For amide synthesis, various metal-based and enzymatic catalysts have been developed to improve efficiency and reduce waste. scispace.comnih.govnih.gov

Energy Efficiency: Synthetic methods should be designed for ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one technique that can often reduce reaction times and energy input. mdpi.com

The following table outlines some green chemistry approaches for the synthesis of amides, which could be theoretically applied to the production of this compound.

| Green Chemistry Approach | Traditional Method | Greener Alternative | Key Advantage | Reference |

| Amide Bond Formation | Use of stoichiometric coupling agents (e.g., DCC, HATU) | Direct catalytic amidation using boric acid or metal catalysts | Higher atom economy, less waste | researchgate.netmdpi.com |

| Solvent Use | Use of volatile organic solvents (e.g., DCM, DMF) | Solvent-free reaction or use of green solvents (e.g., water, CPME) | Reduced environmental pollution and health hazards | researchgate.netnih.gov |

| Energy Input | Conventional heating | Microwave-assisted synthesis | Reduced reaction time and energy consumption | mdpi.com |

| Catalyst Type | Homogeneous metal catalysts | Heterogeneous or enzymatic catalysts (e.g., Lipase) | Easier separation and recycling of the catalyst | nih.govnih.gov |

The industrial application of this compound, should it be synthesized, would greatly benefit from the early integration of these green chemistry principles to ensure a sustainable and cost-effective manufacturing process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.